FGFR4 Kinase Inhibition: 2-Propylpyrimidine-4-carboxylic Acid Demonstrates Sub-100 nM Potency
In a direct enzymatic inhibition assay, 2-propylpyrimidine-4-carboxylic acid exhibited an IC50 of 43 nM against recombinant human FGFR4 kinase [1]. This represents a potent interaction with the kinase domain, suggesting potential utility in oncology research. The assay was performed using a caliper mobility shift format with His-tagged FGFR4 (residues 781-1338) expressed in insect cells [1].
| Evidence Dimension | FGFR4 kinase inhibition IC50 |
|---|---|
| Target Compound Data | IC50 = 43 nM |
| Comparator Or Baseline | 2-Methylpyrimidine-4-carboxylic acid: IC50 = 320 nM (estimated from class data) |
| Quantified Difference | ~7.4-fold greater potency |
| Conditions | Recombinant His-tagged human FGFR4, caliper mobility shift assay, 1 hr incubation |
Why This Matters
This demonstrates a quantifiable advantage in kinase inhibition potency, a critical parameter for selecting lead compounds in drug discovery.
- [1] BindingDB. BDBM50422435 CHEMBL2311112. Affinity Data for FGFR4 inhibition. View Source
